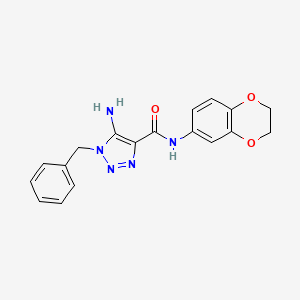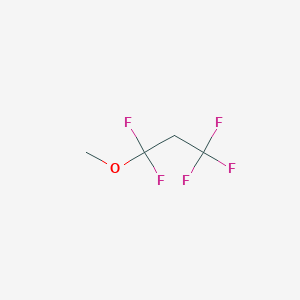![molecular formula C10H11Cl2N3 B2368199 [1-(3-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride CAS No. 2402828-63-9](/img/structure/B2368199.png)
[1-(3-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1-(3-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride” is a chemical compound with the CAS Number: 2402828-63-9 . It has a molecular weight of 244.12 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “this compound”, often involves the use of a [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Other methods include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C10H10ClN3.ClH/c11-8-2-1-3-10 (6-8)14-5-4-9 (7-12)13-14;/h1-6H,7,12H2;1H .Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles . A Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can also yield a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 244.12 .Scientific Research Applications
Alzheimer's Disease Treatment
A study by Kumar et al. (2013) explored the use of 3-aryl-1-phenyl-1H-pyrazole derivatives, similar in structure to [1-(3-Chlorophenyl)pyrazol-3-yl]methanamine hydrochloride, as inhibitors for acetylcholinesterase and monoamine oxidase, enzymes relevant in Alzheimer's disease. The research found that chloro derivatives were effective acetylcholinesterase inhibitors, suggesting potential application in Alzheimer's treatment (Kumar et al., 2013).
Antimicrobial and Anticancer Properties
Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives, including compounds structurally related to [1-(3-Chlorophenyl)pyrazol-3-yl]methanamine hydrochloride, demonstrating significant antimicrobial and anticancer activities. These findings suggest its potential as a template for developing new antimicrobial and anticancer agents (Hafez et al., 2016).
Structural and Molecular Analysis
Naveen et al. (2018) conducted a study focusing on the structural elucidation and Hirshfeld surface analysis of a novel pyrazole derivative similar to [1-(3-Chlorophenyl)pyrazol-3-yl]methanamine hydrochloride. This research contributes to understanding the molecular interactions and stability of such compounds, which is crucial for their potential application in various fields (Naveen et al., 2018).
Synthesis and Characterization
Alizadeh, Moafi, and Zhu (2015) reported a method for synthesizing 1H-pyrazol-5-yl derivatives, including structures similar to [1-(3-Chlorophenyl)pyrazol-3-yl]methanamine hydrochloride. Their research provides insight into efficient synthetic methods for such compounds, which is fundamental for their application in research and industry (Alizadeh et al., 2015).
Safety and Hazards
properties
IUPAC Name |
[1-(3-chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3.ClH/c11-8-2-1-3-10(6-8)14-5-4-9(7-12)13-14;/h1-6H,7,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEMZNCRKIJORC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=CC(=N2)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((furan-2-ylmethyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2368116.png)



![N-(2,4-dimethylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2368126.png)
![benzyl 2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2368128.png)
![N-[5-Fluoro-2-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide](/img/structure/B2368129.png)
![2-[3-[(4-Phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2368130.png)

![3-(3,4-dimethylphenyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2368132.png)
![6-(4-Chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2368133.png)

![2-methyl-2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol](/img/structure/B2368137.png)
